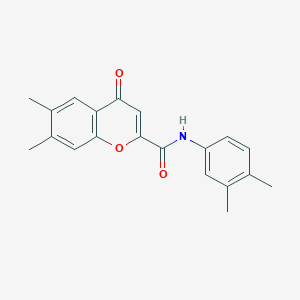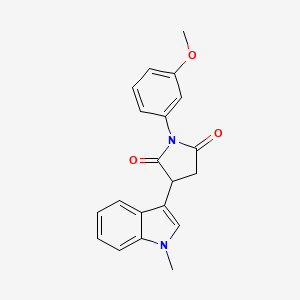
1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione is a synthetic organic compound that features a complex structure combining a methoxyphenyl group, an indole moiety, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Attachment of the Indole Moiety: The indole group can be introduced via a condensation reaction with a suitable indole derivative.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions to attach the methoxyphenyl group to the pyrrolidine-2,5-dione core.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to DNA or RNA.
Comparison with Similar Compounds
- 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)propane-2,5-dione
- 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)butane-2,5-dione
Uniqueness: 1-(3-Methoxyphenyl)-3-(1-methyl-1h-indol-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the pyrrolidine-2,5-dione core may confer different pharmacokinetic properties or binding affinities compared to compounds with a propane or butane backbone.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
4574-80-5 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3/c1-21-12-17(15-8-3-4-9-18(15)21)16-11-19(23)22(20(16)24)13-6-5-7-14(10-13)25-2/h3-10,12,16H,11H2,1-2H3 |
InChI Key |
UXCBNOJMNOBZMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-N-(2-ethylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390592.png)
![2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11390606.png)

![N-(3-chlorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390626.png)
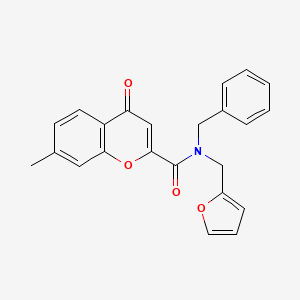
![6-(4-chlorophenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390640.png)

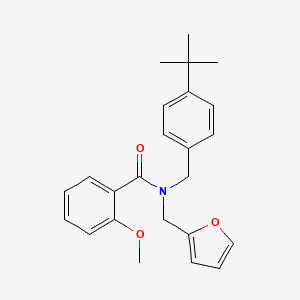
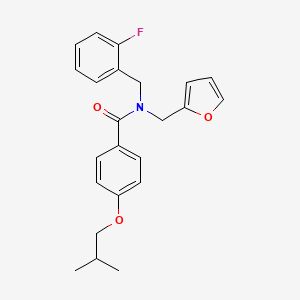
![12-chloro-3-(4-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11390688.png)
![Pentyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11390696.png)

![N-[4-(dimethylamino)benzyl]-2-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11390698.png)
